Verrucarin A from Myrothecium sp.

Vue d'ensemble

Description

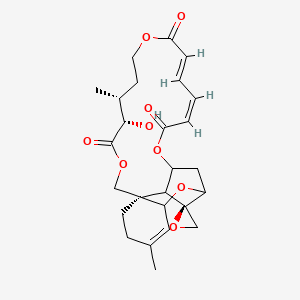

Verrucarin A from Myrothecium sp. is a useful research compound. Its molecular formula is C26H32O9 and its molecular weight is 488.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality Verrucarin A from Myrothecium sp. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Verrucarin A from Myrothecium sp. including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antifungal and Cytostatic Activity

Verrucarin A, a metabolite isolated from Myrothecium species, demonstrates significant antifungal and cytostatic (cell growth inhibiting) properties. Studies have identified it as a neutral, lipophilic compound with considerable potential in inhibiting fungal growth and cell proliferation (Härri et al., 1962).

Bioherbicidal Potential

Research has shown that Verrucarin A has potential applications as a bioherbicide. Myrothecium verrucaria, which produces Verrucarin A, exhibits strong herbicidal activity against certain weed species. Modifications in cultivation methods, like washing spores with water, have been found to reduce the associated risks while retaining its bioherbicidal efficacy (Weaver et al., 2012).

Impact on Agricultural Crops

Studies have investigated the behavior of Myrothecium verrucaria, the producer of Verrucarin A, on agricultural crops like spinach and rocket. It has been observed that the fungus, along with the production of Verrucarin A, can lead to the development of leaf spots on these crops. The study provides insights into the correlation between climatic conditions and the production of Verrucarin A (Siciliano et al., 2017).

Antitumor Activity

Verrucarin A has shown promising results in inhibiting the growth of certain cancer cell lines. For instance, its impact on breast cancer cell lines indicates its potential as a therapeutic agent in cancer treatment. The compound triggers apoptosis (programmed cell death) in cancer cells through mechanisms like ROS-mediated intrinsic apoptosis (Palanivel et al., 2013).

Nematicidal Properties

Research has also highlighted the nematicidal (nematode-killing) properties of Verrucarin A. It's been found effective against certain nematodes, suggesting its potential as an eco-friendly alternative to synthetic nematicides (Nguyen et al., 2018).

Propriétés

IUPAC Name |

(8R,12S,13R,18E,20Z,24R,26R)-12-hydroxy-5,13-dimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,18,20-triene-26,2'-oxirane]-11,17,22-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32O9/c1-15-7-9-25-13-32-24(30)22(29)16(2)8-10-31-20(27)5-3-4-6-21(28)34-17-12-19(35-18(25)11-15)26(14-33-26)23(17)25/h3-6,11,16-19,22-23,29H,7-10,12-14H2,1-2H3/b5-3+,6-4-/t16-,17-,18?,19?,22+,23?,25-,26-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCZBDLQGVZWEG-PNWCRJGZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCOC(=O)C=CC=CC(=O)OC2CC3C4(C2C5(CCC(=CC5O3)C)COC(=O)C1O)CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCOC(=O)/C=C/C=C\C(=O)O[C@@H]2CC3[C@@]4(C2[C@]5(CCC(=CC5O3)C)COC(=O)[C@H]1O)CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

488.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2S,3R,4R,5S,6S)-4,6-diacetyloxy-5-fluoro-2-methyloxan-3-yl] acetate](/img/structure/B8220779.png)

![[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8220814.png)

![[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B8220822.png)

![[(2R,3S,4S,5S)-3,4-dibenzoyloxy-5-fluorooxolan-2-yl]methyl benzoate](/img/structure/B8220844.png)

methyl acetate](/img/structure/B8220847.png)

![Verrucarin a,7'-deoxo-7'-[(1R)-1-hydroxyethyl]-,(7'r)-](/img/structure/B8220858.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S,17S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B8220896.png)

![disodium;[4-[[(6S,9aS)-1-(benzylcarbamoyl)-8-(1H-indazol-7-ylmethyl)-4,7-dioxo-2-prop-2-enyl-3,6,9,9a-tetrahydropyrazino[2,1-c][1,2,4]triazin-6-yl]methyl]phenyl] phosphate](/img/structure/B8220900.png)